Dalcetrapib is a synthetic molecule researched for its role in lipid metabolism. [] It is classified as a cholesteryl ester transfer protein (CETP) modulator, specifically targeting CETP activity to influence high-density lipoprotein (HDL) cholesterol levels. [, ] Dalcetrapib's role in scientific research lies in investigating the therapeutic potential of CETP modulation in addressing cardiovascular diseases. []
Chemical Reactions Analysis
Dalcetrapib undergoes rapid hydrolysis in biological systems, converting to its pharmacologically active form, Dalcetrapib-thiol. [] This active form readily forms disulfide bonds with endogenous thiols, primarily in plasma proteins. [] The major metabolic pathways for Dalcetrapib-thiol involve glucuronic acid conjugation and methylation at the thiol group, yielding metabolites like Dalcetrapib-S-Glucuronide and Dalcetrapib-S-methyl. []
Mechanism of Action
Atherosclerosis Research:
Investigating HDL Functionality: Dalcetrapib has been used to study the relationship between HDL cholesterol levels and HDL functionality. Research indicates that while Dalcetrapib effectively increases HDL cholesterol, it may not fully restore the anti-atherosclerotic properties of HDL in patients with coronary artery disease. [, ]
Assessing Atherosclerosis Progression: Studies using imaging techniques like carotid MRI have explored the impact of Dalcetrapib on atherosclerosis progression. Findings suggest that Dalcetrapib may not significantly affect carotid intima-media thickness, a marker of atherosclerosis. [, ]
Exploring Reverse Cholesterol Transport: Animal models, particularly hamsters, have been used to investigate the effects of Dalcetrapib on reverse cholesterol transport, a crucial process for removing excess cholesterol from the body. Results suggest that Dalcetrapib might enhance the fecal elimination of cholesterol, potentially influencing reverse cholesterol transport. [, ]
Pharmacogenomics:
Identifying Genetic Determinants of Response: Research has identified a genetic variant (rs1967309) in the ADCY9 gene that influences the response to Dalcetrapib. [, , ] Individuals with the AA genotype at this variant might experience cardiovascular benefits from Dalcetrapib, while those with the GG genotype might face increased risks. [, , ]
Drug Interaction Studies:
Evaluating Interactions with Statins and Other Drugs: Studies have investigated potential drug-drug interactions between Dalcetrapib and commonly co-prescribed medications like statins (e.g., Atorvastatin, Pravastatin). [, , ] Results indicate that co-administration of Dalcetrapib with certain statins may alter Dalcetrapib exposure without significantly affecting its efficacy. [, ] Research has also explored interactions with other drugs like ezetimibe and oral contraceptives, finding no clinically significant interactions. [, ]
Applications
Investigating Diabetes Risk: In clinical trials, Dalcetrapib has demonstrated a potential to reduce the risk of new-onset diabetes in patients with coronary heart disease. [, ] This effect might be linked to improved glucose metabolism or changes in lipid profiles.
Future Directions
Clarifying Pharmacogenomic Applications: Further research is needed to confirm the clinical significance of the ADCY9 gene variant in predicting Dalcetrapib's effects on cardiovascular outcomes. [, ] Clinical trials specifically targeting individuals with the potentially beneficial AA genotype might provide valuable insights. []
Understanding the Role of HDL Functionality: Future research should focus on clarifying the specific mechanisms by which Dalcetrapib influences HDL functionality and its implications for atherosclerosis development and regression. [, ] Investigating the impact of Dalcetrapib on different HDL subclasses and their respective functions could be crucial. []
Exploring Potential in Diabetes Management: Further investigation is needed to understand the mechanisms underlying Dalcetrapib's potential to reduce diabetes risk. [, ] Studies exploring the long-term effects of Dalcetrapib on glucose metabolism and insulin sensitivity in relevant patient populations are warranted.
Related Compounds
Dalcetrapib-thiol
Compound Description: Dalcetrapib-thiol is the pharmacologically active form of dalcetrapib, generated through rapid hydrolysis of the parent thioester. [, ] It exhibits the desired biological activity of inhibiting cholesteryl ester transfer protein (CETP), leading to increased high-density lipoprotein cholesterol (HDL-C) levels. [, ] Dalcetrapib-thiol is primarily metabolized via glucuronidation, methylation, and hydroxylation, forming pharmacologically inactive metabolites. [, ]
Relevance: Dalcetrapib-thiol is the primary active metabolite of dalcetrapib and responsible for its pharmacological effects. Understanding its pharmacokinetic profile, including absorption, metabolism, and elimination, is crucial for optimizing dalcetrapib therapy. [, ]
Dalcetrapib-S-methyl (Dalcetrapib-S-Me)
Compound Description: Dalcetrapib-S-Me is a major, pharmacologically inactive metabolite of dalcetrapib-thiol, formed via methylation. [, ] It is primarily generated in the liver but also observed following intestinal first-pass metabolism. []
Relevance: As a primary metabolite of dalcetrapib, dalcetrapib-S-Me contributes to understanding the metabolic fate and clearance mechanisms of the parent compound. []
Dalcetrapib-S-glucuronide (Dalcetrapib-S-Glu)
Compound Description: Dalcetrapib-S-Glu is a major, pharmacologically inactive metabolite of dalcetrapib-thiol, formed via glucuronidation. [, ] This metabolic pathway significantly contributes to the first-pass effect of dalcetrapib-thiol, primarily occurring in the intestinal wall and liver. []
Relevance: Dalcetrapib-S-Glu, as a major metabolite of dalcetrapib, highlights the importance of glucuronidation in the drug's first-pass metabolism and overall systemic exposure. []
Torcetrapib
Compound Description: Torcetrapib was the first CETP inhibitor to enter clinical trials. [, , ] While effective in raising HDL-C levels, its development was halted due to increased cardiovascular events and mortality, attributed to off-target effects, such as increased blood pressure and aldosterone levels. [, , , , ]
Relevance: Torcetrapib, although structurally unrelated to dalcetrapib, serves as a crucial comparison point. Unlike torcetrapib, dalcetrapib does not induce hypertension or elevate aldosterone levels, highlighting its improved safety profile. [, , , ]
Anacetrapib
Compound Description: Anacetrapib is a potent CETP inhibitor currently undergoing phase III clinical trials. [, , , ] Unlike dalcetrapib, it significantly increases HDL-C (up to 138%) and reduces LDL-C (by 36%) without the adverse cardiovascular effects observed with torcetrapib. [, ]
Relevance: Anacetrapib, although structurally distinct from dalcetrapib, provides a valuable comparison for understanding the different pharmacological profiles of CETP inhibitors. The contrasting effects on HDL-C and LDL-C levels highlight the differences in their mechanisms of action. [, , ]
Ezetimibe
Compound Description: Ezetimibe is a lipid-lowering agent that inhibits cholesterol absorption in the small intestine. [] It is often prescribed alongside other lipid-modifying therapies, including CETP inhibitors like dalcetrapib. []
Relevance: Understanding the potential for drug-drug interactions between ezetimibe and dalcetrapib is crucial for their safe and effective co-administration in managing dyslipidemia. []
Rosuvastatin
Compound Description: Rosuvastatin is a statin medication used to lower cholesterol levels. [] Like other statins, its potential pharmacokinetic interaction with dalcetrapib is crucial to assess. []
Relevance: Co-administration of rosuvastatin with dalcetrapib requires careful consideration due to observed effects on dalcetrapib's pharmacokinetic parameters. []
Pravastatin
Compound Description: Pravastatin, similar to rosuvastatin, is a statin medication employed to reduce cholesterol levels. [] Its potential pharmacokinetic interaction with dalcetrapib needs assessment. []
Relevance: Understanding the pharmacokinetic interaction profile between pravastatin and dalcetrapib is essential for their safe and effective co-administration in managing cholesterol levels. []
Simvastatin
Compound Description: Simvastatin, another member of the statin drug class, is utilized to lower cholesterol levels. [] Its potential for interacting pharmacokinetically with dalcetrapib requires evaluation. []
Relevance: Assessing the potential for pharmacokinetic interactions between simvastatin and dalcetrapib is vital for ensuring their safe and effective co-administration in patients with dyslipidemia. []
Atorvastatin
Compound Description: Atorvastatin is a statin medication frequently used in conjunction with other lipid-lowering therapies, including CETP inhibitors like dalcetrapib. []
Relevance: As with other statins, evaluating the potential for drug-drug interactions between atorvastatin and dalcetrapib is crucial due to the possibility of altered pharmacokinetic profiles. []
Relevance: Evacetrapib, although structurally different from dalcetrapib, serves as another point of comparison for understanding the clinical effects of CETP inhibition. Despite its potent lipid-modifying effects, the lack of clinical benefit further complicates the understanding of CETP inhibition as a therapeutic strategy. [, , ]
TA-8995
Compound Description: TA-8995 is another CETP inhibitor investigated for its potential to treat dyslipidemia. [] Like anacetrapib and evacetrapib, it also exhibited a significant reduction in LDL-C levels. []
Relevance: Similar to other CETP inhibitors, TA-8995 provides a basis for comparison with dalcetrapib regarding their respective mechanisms of action and potential for impacting cardiovascular outcomes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Type B trichothecene mycotoxin. Inhibits protein synthesis. Induces kidney cell DNA methylation. Elevates PYY3-36 and CCK levels. Shows anorectic effects in vivo. Orally active. 4-deoxy Nivalenol is a trichothecene mycotoxin that has been found in Fusarium. It binds to eukaryotic ribosomes and inhibits protein synthesis in mice when administered at doses ranging from 5 to 25 mg/kg. 4-deoxy Nivalenol (0.1 and 0.2 mg/kg) induces emesis in pigs and decreases feed consumption in pigs when administered at a dose of 40 ppb in the diet. It induces lethality in mice (LD50 = 46-78 mg/kg). 4-deoxy Nivalenol has been found in F. graminearum-infected cereal grains such as wheat, barley, and corn. Deoxynivalenol is a tricothecene mycotoxin and potent protein synthesis inhibitor. Deoxynivalenol exhibits cytotoxic activity in vivo via the ribotoxic stress response. Deoxynivalenol induces p38-mediated gene expression and apoptosis in leukocytes; activity results in systemic expression of interleukin-6 (IL-6) and other proinflammatory cytokines. Also induces migration of NF-κB into the nucleus. Deoxynivalenol belongs to the class of type B trichothecene mycotoxins typically produced by the species of Fusarium genus. It is cytotoxic and is known to hinder the macromolecular synthesis. Deoxynivalenol is frequently found in cereals and agricultural products including, corn, barley, oats, rye, maize, wheat, malt, bread, beer, etc. It is a mycotoxin and primarily affects the livestock industry by reducing the food intake in farm animals. The effect of DON contamination in cereals and other food samples serves as one of the factors of Kashin-Beck disease, a chronic and endemic osteoarticular disorder. Deoxynivalenol belongs to the group of tetracyclic sesquiterpenoid mycotoxins called trichothecenes, produced by Fusarium fungi, naturally occurring in small grains and infected corn. Deoxynivalenol, also known as RD toxin or vomitoxin, belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. Deoxynivalenol exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, deoxynivalenol is primarily located in the cytoplasm. Outside of the human body, deoxynivalenol can be found in cereals and cereal products. This makes deoxynivalenol a potential biomarker for the consumption of this food product. Deoxynivalenol is a potentially toxic compound.
dTTP, also known as TTP or DTHD5'ppp, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleoside triphosphates. These are pyrimidine nucleotides with a triphosphate group linked to the ribose moiety lacking a hydroxyl group at position 2. dTTP is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, dTTP is primarily located in the mitochondria, nucleus and cytoplasm. dTTP exists in all eukaryotes, ranging from yeast to humans. In humans, dTTP is involved in the pyrimidine metabolism pathway. dTTP is also involved in several metabolic disorders, some of which include UMP synthase deficiency (orotic aciduria), dihydropyrimidinase deficiency, Beta ureidopropionase deficiency, and the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway. Outside of the human body, dTTP can be found in a number of food items such as pummelo, ohelo berry, babassu palm, and oxheart cabbage. This makes dTTP a potential biomarker for the consumption of these food products. DTTP is a pyrimidine 2'-deoxyribonucleoside 5'-triphosphate and a thymidine phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a dTTP(3-).
Deoxypyridinoline is one of two pyridinium cross-links that provide structural stiffness to type I collagen found in bones. It is excreted unmetabolized in urine and is a specific marker of bone resorption and osteoclastic activity.
Deoxyshikonin is a drug which may elevate tube formation in HUVECs and induce proliferation and migration in HaCaT cells . Collectively, these data suggest that deoxyshikonin must be an active compound for may be wound healing.
3,4-dihydroxyl-alpha-[methylamino]methylbenzyl alcohol appears as odorless light brown or nearly white crystals. (NTP, 1992) Adrenaline is a catecholamine in which the aminoethyl side-chain is hydroxy-substituted at C-1 and methylated on nitrogen. It has a role as a human metabolite. Oxidized-adrenal-ferredoxin, also known as epinephrine racemic or hydrochloride, racepinephrine, belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. Oxidized-adrenal-ferredoxin can be converted into dipivefrin.
Selegiline, also known as deprenalin or L-deprenyl, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. Selegiline exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Selegiline has been detected in multiple biofluids, such as urine and blood. Within the cell, selegiline is primarily located in the cytoplasm and membrane (predicted from logP). Selegiline is a potentially toxic compound. Selegiline is a phenethylamine alkaloid, a tertiary amine and a terminal acetylenic compound. It is a conjugate base of a selegiline(1+). A selective, irreversible inhibitor of Type B monoamine oxidase that is used for the treatment of newly diagnosed patients with PARKINSON DISEASE, and for the treatment of depressive disorders. The compound without isomeric designation is Deprenyl.